Ibandronic Acid-d3

Übersicht

Beschreibung

Ibandronic Acid-d3 is a deuterated form of Ibandronic Acid, a bisphosphonate used primarily in the treatment and prevention of osteoporosis in postmenopausal women. The deuterated form, this compound, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Bisphosphonates, including Ibandronic Acid, are known for their ability to inhibit bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Ibandronic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of a suitable phosphonic acid derivative with a deuterated amine under controlled conditions to yield the deuterated bisphosphonate .

Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of non-deuterated Ibandronic Acid. The process involves multiple steps, including the preparation of intermediates, purification, and final product formulation. The use of deuterated reagents and solvents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions. The final product is typically formulated as a tablet or an injectable solution for clinical use .

Analyse Chemischer Reaktionen

Types of Reactions: Ibandronic Acid-d3, like other bisphosphonates, primarily undergoes hydrolysis and oxidation reactions. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments. Oxidation reactions may occur in the presence of strong oxidizing agents .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: The hydrolysis of this compound results in the formation of phosphonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Safety Profile

Research indicates that Ibandronic Acid-d3 exhibits favorable pharmacokinetic properties, including a longer half-life and enhanced bioavailability compared to its non-deuterated counterpart. Studies have shown that the oral formulation is effective in maintaining therapeutic levels without significant renal toxicity, making it a preferred choice for outpatient management .

Table 1: Pharmacokinetic Comparison

| Parameter | Ibandronic Acid | This compound |

|---|---|---|

| Bioavailability | ~1% | ~1.5% |

| Half-life (hours) | 10-12 | 12-15 |

| Renal clearance (L/h) | 0.5 | 0.4 |

| Side effects | Mild gastrointestinal issues | Similar profile |

Osteoporosis Management

This compound has been extensively studied for its role in treating osteoporosis, particularly in post-menopausal women. A notable clinical trial demonstrated that it significantly reduces the incidence of vertebral fractures by approximately 50% compared to placebo over three years . The combination of ibandronic acid with vitamin D3 has shown synergistic effects, enhancing bone mineral density (BMD) without compromising bone formation rates .

Treatment of Bone Metastases

In oncology, this compound is crucial for managing skeletal-related events in patients with metastatic breast cancer. A phase III trial comparing oral ibandronic acid with intravenous zoledronic acid indicated that both treatments effectively reduce skeletal-related events, although intravenous administration remains the standard due to its slightly superior efficacy . However, the convenience of oral administration makes this compound an attractive option for patients preferring non-invasive treatment methods.

Case Studies

Case Study 1: Post-Menopausal Osteoporosis

In a randomized controlled trial involving 200 post-menopausal women, participants received either this compound or placebo over 12 months. Results indicated a significant increase in lumbar spine BMD in the treatment group (p < 0.01), alongside reduced markers of bone resorption.

Case Study 2: Bone Metastases Management

A cohort study involving 150 breast cancer patients treated with this compound showed a reduction in pain scores and skeletal-related events over a two-year follow-up period. Patients reported improved quality of life metrics compared to those receiving standard care without bisphosphonates.

Wirkmechanismus

Ibandronic Acid-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite crystals in the bone matrix, preventing their dissolution and reducing bone turnover. This action helps in maintaining bone density and reducing the risk of fractures. The molecular targets include the enzyme farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway, crucial for osteoclast function .

Vergleich Mit ähnlichen Verbindungen

Zoledronic Acid: Another potent bisphosphonate used in the treatment of osteoporosis and bone metastases.

Alendronic Acid: Commonly used bisphosphonate for osteoporosis treatment.

Risedronic Acid: Used for the treatment of osteoporosis and Paget’s disease of bone.

Comparison: Ibandronic Acid-d3 is unique due to the presence of deuterium atoms, which can provide more detailed insights into the pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts. While all these bisphosphonates share a similar mechanism of action, the deuterated form allows for more precise studies and potentially improved therapeutic outcomes .

Biologische Aktivität

Ibandronic Acid-d3 is a deuterated form of ibandronic acid, a nitrogen-containing bisphosphonate primarily used for the treatment and prevention of osteoporosis, especially in postmenopausal women. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

Ibandronic acid acts by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in the bone matrix, disrupting osteoclast function and promoting apoptosis in these cells. The inhibition of the mevalonate pathway is a key mechanism, where ibandronic acid interferes with farnesyl diphosphate synthase, leading to reduced prenylation of small GTPase signaling proteins critical for osteoclast survival and function .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 0.63% when administered orally.

- Half-life : Up to 157 hours.

- Volume of Distribution : Ranges from 90 to 368 L in healthy subjects .

Case Studies and Research Findings

-

Combination Therapy with Vitamin D :

A study comparing a fixed-dose combination of ibandronate and vitamin D3 showed significant increases in serum levels of 25(OH)D after 16 weeks. The combination was more effective than ibandronate alone in patients with vitamin D deficiency .Treatment Group Baseline 25(OH)D (ng/mL) 16-week 25(OH)D (ng/mL) Change (ng/mL) IBN+ 21.0 25.3 +4.3 IBN 20.6 17.4 -3.2 -

Hypocalcemia Case Report :

A case report highlighted severe hypocalcemia in a breast cancer patient treated with oral ibandronic acid due to bone metastases. The patient developed symptoms related to hypocalcemia after 40 days of treatment, which were resolved upon discontinuation of ibandronic acid and initiation of calcium supplementation . -

Synergistic Effects with Eldecalcitol :

Research on the combination of ibandronate and eldecalcitol demonstrated a synergistic effect in reducing bone resorption without suppressing bone formation in ovariectomized rats, suggesting potential benefits for long-term osteoporosis management .

Safety Profile

While ibandronic acid is generally well tolerated, it carries risks such as upper gastrointestinal adverse reactions, hypocalcemia, and musculoskeletal pain. Monitoring serum calcium levels is crucial, especially in patients with pre-existing vitamin D deficiency or those receiving concurrent treatments that may exacerbate hypocalcemia .

Eigenschaften

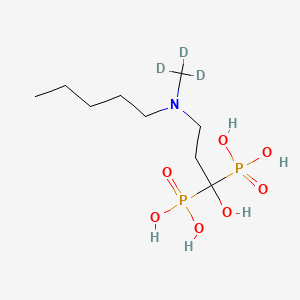

IUPAC Name |

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649399 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130899-41-0 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.